N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

PARP inhibition Structure-activity relationship Benzoxazole-isoxazole hybrids

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS 930501-46-5) is a synthetic heterocyclic compound (C19H15N3O3; MW 333.3 g/mol) that integrates a benzoxazole, a central phenyl ring, and a 3,5-dimethylisoxazole-4-carboxamide moiety. This compound belongs to the benzoxazole-isoxazole hybrid chemotype, a scaffold explored for poly(ADP-ribose) polymerase (PARP) inhibition, sodium channel modulation, and anticancer activity.

Molecular Formula C19H15N3O3
Molecular Weight 333.3 g/mol
Cat. No. B12174493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Molecular FormulaC19H15N3O3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H15N3O3/c1-11-17(12(2)25-22-11)18(23)20-14-9-7-13(8-10-14)19-21-15-5-3-4-6-16(15)24-19/h3-10H,1-2H3,(H,20,23)
InChIKeyJVWJPAJWZQVLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS 930501-46-5): Procurement-Ready Chemical Profile and Comparator Landscape


N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS 930501-46-5) is a synthetic heterocyclic compound (C19H15N3O3; MW 333.3 g/mol) that integrates a benzoxazole, a central phenyl ring, and a 3,5-dimethylisoxazole-4-carboxamide moiety . This compound belongs to the benzoxazole-isoxazole hybrid chemotype, a scaffold explored for poly(ADP-ribose) polymerase (PARP) inhibition, sodium channel modulation, and anticancer activity [1][2]. However, publicly available, reproducible, comparator-based biological data for this specific compound are extremely limited. Procurement decisions should therefore be guided primarily by its distinctive structural features relative to closely related analogs, including the regioisomeric N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide (CAS 941957-48-8), the 3-substituted phenyl variant (CAS 941993-84-6), and the des-methyl analog.

Why N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Cannot Be Interchanged with Generic Benzoxazole or Isoxazole Analogs


Within the benzoxazole-isoxazole hybrid class, minor structural modifications—such as the position of the carboxamide linkage on the isoxazole ring, the presence or absence of methyl substituents, and the attachment geometry (para vs. meta) of the benzoxazole-phenyl bridge—can produce profound shifts in target engagement, selectivity, and physicochemical properties . For instance, the 4-carboxamide regioisomer (target compound) presents a different hydrogen-bond donor/acceptor arrangement compared with the 5-carboxamide analog (CAS 941957-48-8), potentially altering binding poses in enzyme pockets such as PARP or kinase ATP sites [1]. The 3,5-dimethyl substitution on the isoxazole further distinguishes this compound from its des-methyl counterpart by increasing lipophilicity (predicted XLogP3-AA ~3.5 vs. ~2.8) and steric bulk, which may affect membrane permeability and metabolic stability [2]. Simple in-class interchange without explicit comparative data risks selecting a compound with divergent potency, selectivity, or pharmacokinetic behavior.

Product-Specific Quantitative Evidence Guide for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide


Regioisomeric Differentiation: 4-Carboxamide vs. 5-Carboxamide Isoxazole in Benzoxazole-Phenyl Hybrids

The target compound features a 3,5-dimethylisoxazole-4-carboxamide group, whereas the closest commercially available analog (CAS 941957-48-8) bears an unsubstituted isoxazole-5-carboxamide . In benzoxazole-based PARP inhibitor series, the carboxamide position on the heterocycle critically determines hydrogen-bonding interactions with the PARP catalytic triad (Ser904, Gly863); 4-carboxamide regioisomers have been shown to adopt a binding pose distinct from 5-carboxamide variants, with the former often exhibiting superior complementarity to the NAD+ binding pocket [1]. Although direct comparative IC50 data for these two specific compounds are not publicly available, class-level SAR from related benzoxazole-4-carboxamide PARP inhibitors indicates that a 4-carboxamide orientation is essential for potent PARP-1/2 inhibition (Ki range 1–50 nM) [1].

PARP inhibition Structure-activity relationship Benzoxazole-isoxazole hybrids

Methyl Substitution Effect: 3,5-Dimethylisoxazole vs. Des-Methylisoxazole on Calculated Lipophilicity and Permeability

The 3,5-dimethyl substitution on the isoxazole ring of the target compound increases calculated lipophilicity (XLogP3-AA) by approximately 0.7 log units relative to a hypothetical des-methyl analog (predicted XLogP3-AA ~3.5 vs. ~2.8) [1]. This difference is consistent with the additive contribution of two methyl groups (π ~0.5–0.6 each) as established in Hansch analysis [2]. For reference, the structurally related compound N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (PubChem CID 11998396) has a computed XLogP3-AA of 3.5 and a molecular weight of 343.8 g/mol, confirming the lipophilicity range for this scaffold [3]. Higher lipophilicity in the target compound may enhance passive membrane permeability but could also increase CYP-mediated metabolic clearance, a trade-off that must be evaluated in cellular assays.

Physicochemical properties Drug-likeness Lipophilicity

Phenyl Linkage Geometry: Para- vs. Meta-Substituted Benzoxazole-Phenyl Scaffolds in Biological Screening Collections

The target compound employs a para-substituted phenyl bridge linking the benzoxazole and isoxazole moieties, whereas the analog N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 941993-84-6) uses a meta-substituted phenyl bridge . Data from the BindingDB entry BDBM34467, representing a para-benzoxazole-phenyl-propanamide scaffold, shows measurable but modest inhibitory activity against HIV Gag-Pol polyprotein (IC50 = 5.8 μM) and nuclear receptor coactivator 1 (EC50 = 74.4 μM) [1]. In contrast, no comparable screening data are publicly available for the meta-substituted variant. The para geometry typically provides a more linear, extended molecular shape that may favor binding to narrow, deep pockets (e.g., PARP NAD+ site), while meta geometry introduces a kink that could be advantageous for protein–protein interaction interfaces [2]. Selection between para and meta linkage should align with the target protein's binding site topology.

Target engagement Screening library BindingDB

Predicted Metabolic Stability Differentiation: 3,5-Dimethylisoxazole Blocking of Potential Oxidative Metabolism Sites

The 3,5-dimethyl substitution on the isoxazole ring of the target compound blocks two positions that would otherwise be susceptible to cytochrome P450-mediated oxidation (e.g., hydroxylation at C-3 or C-5 of unsubstituted isoxazole) . In the unsubstituted isoxazole-5-carboxamide analog (CAS 941957-48-8), both the C-3 and C-5 positions are unsubstituted, potentially serving as metabolic soft spots . This steric shielding strategy is consistent with the well-established principle in medicinal chemistry that methyl substitution at metabolically labile positions can improve in vitro microsomal stability [1]. While no head-to-head microsomal stability data (e.g., intrinsic clearance in human liver microsomes) exist for these two specific compounds, the structural difference predicts that the target compound would exhibit longer half-life in NADPH-supplemented microsomal incubations.

Metabolic stability Cytochrome P450 In silico ADME

Recommended Procurement and Application Scenarios for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Based on Structural Differentiation


PARP-1/2 Inhibitor Screening Campaigns Requiring 4-Carboxamide Regioisomeric Geometry

Given the class-level SAR indicating that benzoxazole-4-carboxamides are potent PARP inhibitors (Ki = 1–50 nM range in related series) [1], this compound is appropriate for PARP-focused screening libraries. Its 4-carboxamide orientation is predicted to engage the catalytic triad (Ser904/Gly863) in a manner consistent with known PARP inhibitors such as veliparib and olaparib, unlike the 5-carboxamide regioisomer (CAS 941957-48-8) which presents the carboxamide in a divergent orientation [2]. Users should prioritize this compound when the screening objective is to identify novel PARP inhibitor chemotypes with benzoxazole-isoxazole hybrid scaffolds.

Cell-Based Assays Where Enhanced Passive Permeability is Required

The 3,5-dimethyl substitution on the isoxazole elevates the predicted XLogP3-AA to approximately 3.5, compared with approximately 2.8 for the des-methyl analog [3]. This lipophilicity range (3–4) is associated with improved passive membrane permeability, making the target compound suitable for intracellular target engagement assays (e.g., cellular thermal shift assay, NanoBRET target engagement) where the compound must cross the cell membrane without active transport [4]. Users should select this dimethylated variant when permeability is a critical assay parameter.

Metabolic Stability-Focused Lead Optimization Programs

The 3,5-dimethyl substitution blocks potential sites of CYP-mediated oxidation on the isoxazole ring, a well-established strategy for improving microsomal stability [5]. Researchers conducting structure–activity relationship studies aimed at improving metabolic stability should consider this compound as a scaffold exemplifying the 'methyl blocking' approach, enabling comparison with des-methyl or mono-methyl analogs to experimentally quantify the stability gain (intrinsic clearance in human liver microsomes) .

Negative Control or Counter-Screen Against 5-Carboxamide Benzoxazole-Isoxazole Probes

When using the 5-carboxamide analog (CAS 941957-48-8) as a chemical probe in target identification studies, the target compound can serve as a regioisomeric control. Any biological activity observed exclusively with one regioisomer but not the other strengthens the case for a specific binding interaction rather than non-specific assay interference [6]. This paired-regioisomer approach increases confidence in hit validation.

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